Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate
Overview
Description
“Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Synthesis and Large-Scale Production
Efficient Synthesis Approaches : Research has demonstrated methods for the efficient synthesis of related compounds, including alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This involves strategic functionalization of bromo-chloropyridines and pyrimidines through selective reactions, providing a foundation for large-scale production of complex molecules like the one (Morgentin et al., 2009).
Chemical Structure Analysis
X-ray Crystallography for Structural Insights : The molecular structure of closely related compounds has been analyzed through X-ray crystallography, shedding light on the crystalline forms and interaction patterns that could influence the properties and reactivity of such complex molecules (Mao et al., 2015).
Biological Activity Studies
Antimicrobial and Antifungal Properties : Research has explored the antimicrobial and antifungal activities of pyrimidine derivatives. These studies reveal the potential of such compounds to inhibit bacterial and fungal growth, providing a pathway for the development of new antimicrobial agents (Abdel-rahman et al., 2002).
Environmental Degradation
Biodegradation by Soil Microorganisms : Studies on related chemicals, such as chlorimuron-ethyl, indicate that microorganisms like Aspergillus niger can degrade sulfonylurea herbicides. This suggests that compounds with similar structures may also be subject to microbial degradation, impacting their environmental persistence and toxicity (Sharma et al., 2012).
Advanced Materials Synthesis
Development of Novel Materials : The reactions of similar pyrimidine compounds with various agents have been explored for the synthesis of new materials with potential applications in electronics, pharmacology, and nanotechnology. This research demonstrates the versatility and utility of pyrimidine derivatives in creating advanced materials with unique properties (Gubanova et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of novel molecules as inhibitors of ns5b in potential treatment of hepatitis c .
Mode of Action
It’s worth noting that the compound contains a trifluoromethylpyridine (tfmp) moiety , which is known to contribute unique physicochemical properties that can influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing compounds are known to have improved physical, biological, and environmental properties .
Result of Action
Compounds with similar structures have been used in the synthesis of novel molecules as inhibitors of ns5b in potential treatment of hepatitis c , suggesting potential antiviral activity.
Action Environment
The compound’s trifluoromethyl group could potentially enhance its stability and efficacy, as trifluoromethyl-containing compounds are known to have improved physical, biological, and environmental properties .
Properties
IUPAC Name |
methyl 2-[4-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O4S/c1-25-9(22)5-26(23,24)12-20-4-7(11(18)21-12)10-8(14)2-6(3-19-10)13(15,16)17/h2-4H,5H2,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDGDYBWFHXRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=NC=C(C(=N1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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